1-(methylsulfonyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(methylsulfonyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H22N4O3S2 and its molecular weight is 382.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Activity : A study discusses the synthesis of sulfonamide derivatives and their antimicrobial properties, indicating potential applications in combating microbial infections (El‐Emary, Al-muaikel, & Moustafa, 2002).
Anticancer Properties
- Potential as Anticancer Agents : Research on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has shown promising anticancer properties, suggesting potential applications in cancer treatment (Rehman et al., 2018).
CNS Disorders Treatment
- CNS Disorders Treatment : A study on arylsulfonamide derivatives of (aryloxy)ethyl piperidines highlights their use as selective 5-HT7 receptor ligands or multifunctional agents, indicating their potential in treating complex diseases, including those related to the central nervous system (Canale et al., 2016).
Cannabinoid Receptor Antagonism
- Cannabinoid Receptor Binding : Studies on pyrazole derivatives, including those structurally similar to 1-(methylsulfonyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide, indicate their role as cannabinoid receptor antagonists. This suggests potential therapeutic applications in modulating cannabinoid receptor activity (Lan et al., 1999; Shim et al., 2002)(Shim et al., 2002).
Tuberculosis Treatment
- Mycobacterium Tuberculosis GyrB Inhibitors : Research on thiazole-aminopiperidine analogues demonstrates their inhibitory effects on Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Jeankumar et al., 2013).
Antimicrobial and Antifungal Activity
- Antimicrobial and Antifungal Properties : Certain studies indicate that compounds with structures similar to the compound possess significant antimicrobial and antifungal activities, which can be leveraged in developing new treatments (Sowmya et al., 2018).
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S2/c1-25(22,23)20-8-2-13(3-9-20)16(21)17-6-10-19-7-4-15(18-19)14-5-11-24-12-14/h4-5,7,11-13H,2-3,6,8-10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWBUOJRCBYWLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.